N-Methyl-D3-carbamoylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

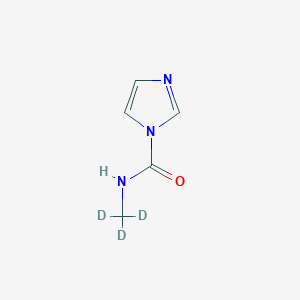

N-Methyl-D3-carbamoylimidazole (chemical formula: C₅H₅D₃N₃O) is a deuterated derivative of N-methyl carbamoylimidazole, where three hydrogen atoms in the methyl group are replaced with deuterium (D). This isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and analytical chemistry, as deuterium incorporation reduces metabolic degradation rates and improves detection specificity in mass spectrometry . The compound is synthesized via alkylation of imidazole derivatives using deuterated methylating agents, building on methodologies developed for non-deuterated analogs . Its molecular weight is 128.15 g/mol, and it is classified as non-hazardous for transport, making it safer to handle compared to toxic alternatives like methyl isocyanate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:

Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form N-methylureas, carbamates, and thiocarbamates.

Hydrolysis: Reaction with water to form corresponding amides and imidazoles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Triethylamine: Used as a base to facilitate nucleophilic substitution reactions.

Nucleophiles: Such as amines, alcohols, and thiols.

Major Products

The major products formed from reactions involving this compound include:

- N-methylureas

- Carbamates

- Thiocarbamates

Scientific Research Applications

N-Methyl-D3-carbamoylimidazole has a wide range of applications in scientific research, including:

- Chemistry : Used as a reagent in the synthesis of various N-methyl carbamoyl derivatives .

- Biochemistry : Employed in proteomics research to study metabolic pathways and protein interactions .

- Medicine : Utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging .

- Industry : Acts as a substitute for methyl isocyanate in the synthesis of bioactive compounds, pesticides, and herbicides .

Mechanism of Action

The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

N-Methylcarbamoylimidazole (Non-Deuterated Analog)

- Structure and Reactivity: The non-deuterated form (C₅H₈N₃O, MW: 125.13 g/mol) shares the same imidazole-carbamoyl backbone but lacks deuterium substitution. It is synthesized from 1,1'-carbonyldiimidazole (CDI) and methylamine hydrochloride, serving as a stable methyl isocyanate surrogate in organic synthesis .

- Functional Differences : The deuterated version exhibits slower metabolic clearance due to the kinetic isotope effect, making it preferable for tracer studies. However, both compounds act as methylating agents, with comparable reactivity in nucleophilic substitutions .

1,1'-Carbonyldiimidazole (CDI)

- Role as a Precursor : CDI (C₇H₆N₄O, MW: 154.15 g/mol) is a key reagent for introducing carbonyl groups in peptides and esters. Unlike N-Methyl-D3-carbamoylimidazole, which transfers methyl groups, CDI facilitates carbonylations and is more reactive due to its dual imidazole leaving groups .

- Applications : While CDI is used in large-scale pharmaceutical synthesis (e.g., for prodrug activation), this compound is niche, focusing on isotopic labeling and analytical standards .

Benzimidazole Derivatives (e.g., Compound 11 in )

- Structural Complexity: Compounds like N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide feature a benzimidazole core with thiocarbonothioyl substituents, enabling unique reactivity in polymer chemistry.

- Functional Contrast : These derivatives are bulkier and less water-soluble than this compound, limiting their use in biological systems but expanding applications in materials science .

Methyl N-(Dimethylcarbamoyl)-N-phenylcarbamate

- Steric Effects : This compound (C₁₁H₁₄N₂O₃) incorporates a phenyl group and dimethylcarbamoyl moiety, introducing steric hindrance that reduces reactivity compared to this compound.

- Isotopic Advantage : The deuterated methyl group in this compound avoids steric limitations while providing isotopic traceability, making it superior for mechanistic studies .

Deuterated Pharmaceutical Standards (e.g., Carbamazepine-D10)

- Analytical Utility : Deuterated standards like Carbamazepine-D10 (C₁₅H₂D₁₀N₂O) are used in clinical testing to differentiate analyte signals via mass shifts. Similarly, this compound serves as an internal standard in assays requiring high specificity .

Data Table: Key Properties of this compound and Comparators

Biological Activity

N-Methyl-D3-carbamoylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized from 1,1-carbonyldiimidazole (CDI) and methylammonium chloride (MeNH₃Cl). The process yields a crystalline, water-stable compound that acts as a substitute for methyl isocyanate (MIC). The reaction is efficient, yielding high quantities of N-methyl carbamoylimidazole, which can further react with various nucleophiles to produce derivatives such as ureas and carbamates .

Biological Evaluations

The biological activity of this compound has been assessed through various studies focusing on its effects on enzyme inhibition and cytotoxicity.

1. Enzyme Inhibition

One of the primary areas of research is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating Alzheimer's disease. Studies indicate that N-methylation enhances BuChE inhibition significantly. For instance, N-methylnorbelladine exhibited an IC₅₀ value of 4 µM against BuChE, which is substantially lower than its non-N-methylated counterpart .

| Compound | IC₅₀ (BuChE) | IC₅₀ (AChE) |

|---|---|---|

| N-methylnorbelladine | 4 µM | 40% inhibition at 100 µM |

| 4′-O,N-dimethylnorbelladine | 10.4 µM | Low activity observed |

2. Cytotoxic Activity

The cytotoxic effects of this compound derivatives have also been evaluated against various cancer cell lines. The results showed varying degrees of cytotoxicity, with some derivatives being non-cytotoxic at concentrations up to 500 µM.

| Cell Line | CC₅₀ (µM) |

|---|---|

| Huh7 (Hepatocarcinoma) | 233-386 |

| THP-1 (Acute Myeloid Leukemia) | 148-227 |

3. Antiviral Properties

Research has also explored the antiviral properties of this compound derivatives against viruses such as coronaviruses and flaviviruses. While some derivatives showed promising selectivity indices (SI), the overall efficacy varied significantly among the compounds tested.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Alzheimer's Disease : The enhancement of BuChE inhibition by N-methylated derivatives positions these compounds as potential therapeutic agents for Alzheimer's disease, where cholinesterase inhibition is beneficial.

- Cancer Treatment : The selective cytotoxicity observed in certain cancer cell lines suggests that these compounds could be further developed into anticancer agents.

- Antiviral Research : The antiviral activity against human coronaviruses indicates a potential application in treating viral infections, especially relevant given recent global health challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Methyl-D3-carbamoylimidazole with high isotopic purity?

- Methodological Answer : Deuterated compounds like this compound are synthesized via nucleophilic substitution or condensation reactions using deuterated methyl sources (e.g., CD3I). For example, deuterated carbamoylating agents can react with imidazole derivatives under anhydrous conditions. Isotopic purity (99 atom % D) is achieved through repeated solvent removal under vacuum and purification via column chromatography using deuterated solvents (e.g., DMSO-d6) . Reaction progress is monitored via LC-MS to confirm isotopic incorporation.

Q. How can researchers verify the structural integrity and isotopic labeling of this compound?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : 1H-NMR will show absence of the methyl proton signal (replaced by deuterium), while 13C-NMR confirms the carbamoyl group’s integrity.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 128.15 (MW) and isotopic distribution patterns.

- Elemental Analysis : Confirms C, H, and N content within ±0.4% of theoretical values, as per protocols for deuterated compounds .

Q. What are the primary applications of this compound in mechanistic or pharmacokinetic studies?

- Methodological Answer : This compound is used as a deuterium-labeled intermediate in:

- Isotope Tracing : To track metabolic pathways or reaction mechanisms via LC-MS/MS.

- Stability Studies : Comparing deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIEs) in hydrolysis or enzymatic reactions .

Advanced Research Questions

Q. How do solvent systems and temperature affect the stability of this compound during storage?

- Methodological Answer : Stability is tested by:

- Accelerated Degradation Studies : Storing the compound in polar aprotic solvents (e.g., DMF, DMSO) at 4°C vs. −20°C. Degradation products (e.g., methyl isocyanate-d3) are quantified via GC-MS.

- Moisture Sensitivity : Karl Fischer titration monitors water content in solvents; anhydrous conditions are critical to prevent hydrolysis .

Q. What experimental designs are recommended to resolve contradictions in isotopic labeling efficiency across batches?

- Methodological Answer : Contradictions arise from incomplete deuteration or solvent impurities. Mitigation strategies include:

- Design of Experiments (DoE) : Varying reaction time, temperature, and deuterium source stoichiometry.

- QC Protocols : Implementing in-process FT-IR to track C-D stretching vibrations (2100–2200 cm−1) and ensure batch consistency .

Q. How can researchers quantify isotopic scrambling in this compound during synthetic steps?

- Methodological Answer : Isotopic scrambling (e.g., H/D exchange) is assessed via:

- Isotope Ratio Monitoring : Using 2H-NMR or isotope-ratio mass spectrometry (IRMS) to detect deuterium redistribution.

- Reaction Quenching : Halting reactions at intervals to isolate intermediates and identify scrambling pathways .

Q. Experimental Design and Data Analysis

Q. What statistical methods are suitable for analyzing kinetic data from deuterated vs. non-deuterated analogs?

- Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten models) to compare rate constants (kobs). Pairwise t-tests or ANOVA evaluate significance of KIEs. Data normalization accounts for solvent isotope effects (e.g., D2O vs. H2O) .

Q. How should researchers design control experiments to distinguish isotopic effects from solvent or catalyst artifacts?

- Methodological Answer : Controls include:

- Non-deuterated analogs : Synthesized under identical conditions.

- Deuterated Solvent Blanks : To rule out solvent-mediated H/D exchange.

- Catalyst-Free Trials : Isolating isotopic effects from catalytic side reactions .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous vs. anhydrous conditions?

- Methodological Answer : Despite being non-hazardous for transport (UN3263), precautions include:

- Hydrolysis Mitigation : Use gloveboxes for anhydrous reactions to prevent methyl isocyanate-d3 release.

- PPE : Nitrile gloves and fume hoods for powder handling, as advised in safety data sheets for related carbamoylating agents .

Q. Advanced Applications

Q. How can this compound be integrated into studies of enzyme-substrate interactions using deuterium footprinting?

- Methodological Answer : Deuterium-labeled compounds enable hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. For example, incubating the compound with target enzymes (e.g., proteases) and analyzing deuteration patterns via LC-MS/MS identifies conformational changes upon binding .

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

128.15 g/mol |

IUPAC Name |

N-(trideuteriomethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |

InChI Key |

CWUCFKUUTSQSSZ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |

Canonical SMILES |

CNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.